molecular formula C20H24ClNO2 B10942603 N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

Cat. No.: B10942603
M. Wt: 345.9 g/mol
InChI Key: VVALZRXUBDEWIA-UHFFFAOYSA-N
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Description

N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chlorinated dimethylphenoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be challenging for functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted benzamides.

Scientific Research Applications

N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from other benzamide derivatives is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide

InChI

InChI=1S/C20H24ClNO2/c1-4-5-10-22-20(23)17-8-6-16(7-9-17)13-24-18-11-14(2)19(21)15(3)12-18/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,23)

InChI Key

VVALZRXUBDEWIA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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